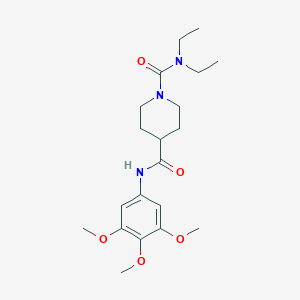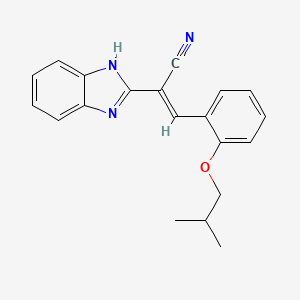![molecular formula C20H20F3NO B5313842 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5313842.png)
1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied extensively due to its potential applications in scientific research.
作用機序
The mechanism of action of 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine involves its binding to the sigma-1 receptor. The binding of the compound to the receptor results in the modulation of various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The exact mechanism by which the compound modulates these processes is not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been found to have various biochemical and physiological effects. It has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been found to have analgesic effects in animal models of pain. Additionally, it has been shown to have anti-cancer effects in various cancer cell lines.
実験室実験の利点と制限
1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the receptor in various physiological and pathological conditions. However, the compound also has some limitations. It has a relatively low yield of around 50-60%, which can make it difficult to obtain large quantities of the compound. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
将来の方向性
There are several future directions related to the study of 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine. One area of research is the elucidation of the exact mechanism by which the compound modulates cellular processes such as calcium signaling, ion channel regulation, and cell survival. Another area of research is the development of more potent and selective sigma-1 receptor ligands for use in scientific research and potential therapeutic applications. Additionally, the compound could be studied further in various animal models of disease to determine its potential therapeutic applications.
合成法
The synthesis of 1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine involves the reaction of 2,6-difluorobenzoyl chloride with 2-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of the product is typically around 50-60%.
科学的研究の応用
1-(2,6-difluorobenzoyl)-3-[2-(4-fluorophenyl)ethyl]piperidine has been studied extensively for its potential applications in scientific research. It has been found to have a high affinity for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, ion channel regulation, and cell survival. The compound has been used as a tool to study the role of the sigma-1 receptor in various physiological and pathological conditions such as neurodegenerative diseases, cancer, and pain.
特性
IUPAC Name |
(2,6-difluorophenyl)-[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO/c21-16-10-8-14(9-11-16)6-7-15-3-2-12-24(13-15)20(25)19-17(22)4-1-5-18(19)23/h1,4-5,8-11,15H,2-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYRIVDFKAPUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CC=C2F)F)CCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5313759.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5313767.png)
![2-[2-(3-iodo-4,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5313771.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5313772.png)

![3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5313791.png)
![4-{[2-(3-fluorobenzyl)-4-morpholinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5313799.png)
![(2-methoxyphenyl){1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}methanone](/img/structure/B5313804.png)
![4-ethyl-2-[2-(4-fluorophenoxy)ethyl]-5-(4-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5313812.png)
![5-[(allylamino)sulfonyl]-N-isopropyl-2-methylbenzamide](/img/structure/B5313823.png)

![N-ethyl-N-methyl-2-[((2S,5R)-5-{[methyl(pyridin-3-ylmethyl)amino]methyl}tetrahydrofuran-2-yl)methyl]pyrimidin-4-amine](/img/structure/B5313853.png)
![[1-(3,4-dimethoxyphenyl)ethyl]formamide](/img/structure/B5313854.png)
![3-(5-{[5-[4-(dimethylamino)phenyl]-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5313861.png)